molecular formula C10H7F3O2 B1349031 4,4,4-Trifluoro-3-phenylbut-2-enoic acid CAS No. 2143-93-3

4,4,4-Trifluoro-3-phenylbut-2-enoic acid

Cat. No. B1349031
CAS RN: 2143-93-3
M. Wt: 216.16 g/mol
InChI Key: IZLDRXUDBMVNKB-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-3-phenylbut-2-enoic acid” is a chemical compound with the CAS Number 2143-93-3 . It has a molecular weight of 216.16 . The IUPAC name for this compound is (2Z)-4,4,4-trifluoro-3-phenyl-2-butenoic acid .


Molecular Structure Analysis

The InChI code for “4,4,4-Trifluoro-3-phenylbut-2-enoic acid” is 1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4,4,4-Trifluoro-3-phenylbut-2-enoic acid” is a solid at room temperature . .

Scientific Research Applications

Chemical Transformations and Synthesis

Research into 4,4,4-Trifluoro-3-phenylbut-2-enoic acid and its derivatives has primarily focused on chemical transformations and synthesis methodologies. For instance, the unexpected transformation of 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one into 2,6-diphenyl-4-trifluoromethylpyridine under specific conditions has been documented, illustrating the compound's reactivity and potential for creating complex molecular structures (Filyakova et al., 2020). Similarly, the efficient synthesis of enantiomerically pure (R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid showcases the compound's utility in preparing biologically relevant molecules (Ács et al., 2006).

Asymmetric Synthesis and Chirality

The asymmetric synthesis of nonproteinogenic amino acids from 2,4-Dioxo-4-phenylbutyric acid and 2-oxo-4-phenylbut-3-enoic acid, yielding corresponding (S)-2-amino acids with high yields and enantiomeric purity, highlights the significant potential of derivatives of 4,4,4-Trifluoro-3-phenylbut-2-enoic acid in synthesizing chiral compounds (Fadnavis et al., 2006). Moreover, an operationally convenient method for synthesizing (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid demonstrates the versatility of 4,4,4-Trifluoro-3-phenylbut-2-enoic acid in enantioselective synthesis processes (Soloshonok et al., 2006).

Novel Reaction Mechanisms and Material Synthesis

The exploration of novel reaction mechanisms, such as the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, further emphasizes the compound's role in synthesizing important intermediates for pharmaceutical applications (Zhu et al., 2010). Additionally, the development of safe and efficient methods for synthesizing complex molecules, like trans-2-(Trifluoromethyl)cyclopropylamine from 4,4,4-trifluorobut-2-enoic acid, showcases the application of 4,4,4-Trifluoro-3-phenylbut-2-enoic acid in material science (Yarmolchuk et al., 2012).

Safety And Hazards

The MSDS (Material Safety Data Sheet) for “4,4,4-Trifluoro-3-phenylbut-2-enoic acid” can be found at the provided link . Please refer to this document for detailed safety and hazard information.

properties

IUPAC Name

4,4,4-trifluoro-3-phenylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLDRXUDBMVNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353979
Record name 4,4,4-trifluoro-3-phenylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-phenyl-2-butenoic acid

CAS RN

2143-93-3
Record name 4,4,4-trifluoro-3-phenylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Barkov - Acta Crystallographica Section E: Crystallographic …, 2015 - scripts.iucr.org
Crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid Page 1 Crystal structure of (E)-4,4,4-trifluoro-3phenylbut-2-enoic acid Alexey Barkov Department of Chemistry, Institute of Natural Sciences, Ural Federal …
Number of citations: 9 scripts.iucr.org

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